molecular formula C15H24N4O4S B2604461 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 329700-44-9

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2604461
CAS RN: 329700-44-9
M. Wt: 356.44
InChI Key: YCCJCVSOYUVLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as DHPH, is a purine derivative that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • New [c,d]-Fused Purinediones : This study outlines a synthetic route to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlighting a methodology that could be relevant for synthesizing variants of the compound (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995).
  • Condensed Sulfur-Containing Pyridine Systems : Discusses the construction of heterocyclic systems via cascade reactions, including pyrido-thieno-diazepino-purine derivatives, providing insights into complex structures that may relate to the target compound's synthesis (V. Dotsenko, D. V. Sventukh, & S. Krivokolysko, 2012).

Pharmacological Potential

  • Antiinflammatory Activity : Research on substituted analogues based on pyrimidopurinedione ring systems, including anti-inflammatory activities, might hint at potential therapeutic applications for related compounds, though specific to different structural analogues (J. Kaminski et al., 1989).
  • Biosensing Applications for Xanthine Determination : While not directly related, the study on xanthine biosensors underscores the broader utility of purine derivatives in developing sensors for biological and clinical applications, suggesting potential research avenues for the compound of interest (C. Pundir & R. Devi, 2014).

Structural Analyses and Derivative Studies

  • Topology of Interactions in Methylxanthines : Offers a detailed study on the structure and interaction patterns of methylxanthines, which, like the compound , belong to the purine family. This research could provide a foundation for understanding the physical and chemical properties of related compounds (J. Latosińska et al., 2014).

properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-3-4-5-6-7-19-11-12(18(2)14(23)17-13(11)22)16-15(19)24-9-10(21)8-20/h10,20-21H,3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCJCVSOYUVLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-Dihydroxypropylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione

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